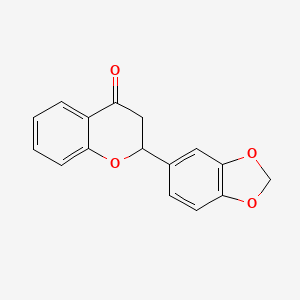
2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)-2-phenylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)-2-phenylacetonitrile is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a quinoxaline core fused with a phenylacetonitrile moiety. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)-2-phenylacetonitrile typically involves the reaction of o-phenylenediamine with a suitable carbonyl compound. One common method is the condensation of o-phenylenediamine with benzoylacetonitrile under acidic conditions, followed by cyclization to form the quinoxaline ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)-2-phenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylacetonitrile moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)-2-phenylacetonitrile has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)-2-phenylacetonitrile involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antiviral activity may be due to the inhibition of viral replication enzymes, while its anticancer activity could be attributed to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-(3-Oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)-2-phenylacetonitrile include:
Quinoxaline-2,3-dione: Known for its biological activities, particularly as an enzyme inhibitor.
3,4-Dihydroquinoxalin-2-one: Exhibits similar chemical reactivity and biological properties.
Quinoxalin-2(1H)-one derivatives: These compounds share the quinoxaline core and have been studied for their antiviral and anticancer activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H11N3O |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)-2-phenylacetonitrile |
InChI |
InChI=1S/C16H11N3O/c17-10-12(11-6-2-1-3-7-11)15-16(20)19-14-9-5-4-8-13(14)18-15/h1-9,18H,(H,19,20) |
InChI Key |
BUFRYGPHYVLLTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(=O)NC3=CC=CC=C3N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


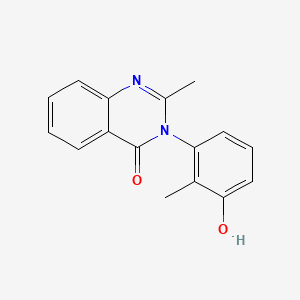
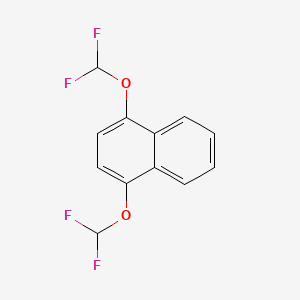
![Imidazo[1,2-c]quinazolin-2(3H)-one, 3-[2-(methylthio)ethyl]-](/img/structure/B11854387.png)
![Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11854394.png)
![2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarboxamide](/img/structure/B11854398.png)
![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-methoxyphenyl)methyl]-](/img/structure/B11854399.png)

![1-(6-Chloro-2-(hydroxymethyl)-1-methyl-1H-benzo[d]imidazol-5-yl)butan-1-one](/img/structure/B11854413.png)
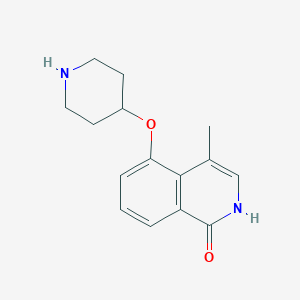
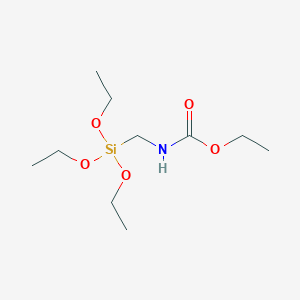
![2-amino-9-[(Z)-[2,2-bis(hydroxymethyl)cyclopropylidene]methyl]-1H-purin-6-one](/img/structure/B11854429.png)
![N-(1,4-Dioxaspiro[4.5]decan-7-yl)benzamide](/img/structure/B11854431.png)
